N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Description
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is an oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a 2-methoxy-2-(o-tolyl)ethyl substituent at the N2 position. The furan ring and o-tolyl group may influence its solubility, metabolic stability, and bioactivity compared to analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-6-3-4-8-14(12)15(22-2)11-19-17(21)16(20)18-10-13-7-5-9-23-13/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVGEXJYMIHDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Preparation of the oxalamide: The furan-2-ylmethylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the methoxy and o-tolyl groups: The final step involves the reaction of the oxalamide intermediate with 2-methoxy-2-(o-tolyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy and o-tolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxalamide moiety may produce corresponding diamines.
Scientific Research Applications
Research indicates that N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide may exhibit significant biological activities, particularly in the realms of anti-inflammatory and anticancer properties. Its unique structure suggests potential as a biochemical probe or inhibitor in various biological systems.
- Anti-inflammatory Activity : Preliminary studies have shown that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Properties : The compound's ability to influence cellular processes such as proliferation and apoptosis makes it a candidate for further investigation as an anticancer agent. Interaction studies involving proteins and enzymes are crucial for understanding its mechanism of action.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step chemical reactions, often conducted in organic solvents like dichloromethane or tetrahydrofuran. The following general synthetic route is commonly employed:
- Formation of the Furan Ring : Initial reactions to generate the furan moiety.
- Oxalamide Formation : Subsequent reactions to introduce the oxalamide functional group.
- Final Modifications : Adjustments to achieve the desired molecular structure.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and oxalamide moiety may interact with enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Oxalamides are highly tunable due to variations in N1 and N2 substituents. Key analogs and their structural distinctions include:
Key Observations:
- Flavoring Agents : S336 and S5456 share pyridyl or methoxybenzyl groups, which are critical for umami taste modulation. The target compound’s furan substituent may alter flavor profile or metabolic pathways compared to pyridyl-containing analogs .
- Enzyme Inhibition : Substituted aryl groups (e.g., chloro, fluoro) in Compounds 16–23 enhance selectivity for CYP4F11 and SCD1 inhibition. The target’s o-tolyl group, with its methyl substituent, may confer distinct steric or electronic effects on enzyme binding .
- Antimicrobial Activity : Halogenated phenyl groups in GMC compounds improve antimicrobial potency, whereas the target’s furan ring—a heteroaromatic group—may influence membrane permeability or target interactions .
Yield Variability :
Toxicological and Regulatory Profiles
- S336: Approved globally as a flavoring agent (FEMA 4233) with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, providing a 500 million safety margin .
- Target Compound: No direct toxicological data are available.
Physicochemical and Functional Properties
- Solubility : Methoxy and pyridyl groups in S336 enhance water solubility, critical for food applications. The target’s o-tolyl (hydrophobic) and furan (moderately polar) groups may reduce solubility compared to S336 .
- Crystallinity : Hydroxyl-terminated oxalamides (OXA1, OXA2) improve polymer crystallization. The target’s aromatic groups may similarly influence crystallinity in material science applications .
Biological Activity
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Characterized by its oxalamide functional group and a furan ring, this compound has been studied for its possible applications in anti-inflammatory and anticancer therapies. This article presents an overview of its biological activity, synthesis, and related research findings.
The molecular formula of this compound is , with a molecular weight of approximately 316.35 g/mol.
Structural Features
The compound features:
- Furan ring : A five-membered aromatic heterocycle that enhances biological activity.
- Methoxy group : Contributes to the compound's solubility and reactivity.
- Oxalamide moiety : Associated with various biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions under controlled conditions. Key steps include:
- Formation of the furan derivative .
- Coupling with the methoxy-substituted tolyl group .
- Finalization through oxalamide formation .
The reactions are generally conducted in organic solvents such as dichloromethane or tetrahydrofuran, optimizing yield while minimizing by-products .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest it could inhibit cancer cell proliferation through mechanisms involving:
- Cell cycle arrest : Inducing apoptosis in various cancer cell lines.
- Enzyme modulation : Interacting with key enzymes involved in cancer progression .
In vitro studies have shown that similar compounds can affect human cervical cancer cells (HeLa), colon cancer cells (HCT116), and epidermoid carcinoma cells (A431), suggesting a potential for this compound in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating strong activity. |
| Study 2 | Showed anti-inflammatory effects through inhibition of TNF-alpha production in macrophages. |
| Study 3 | Investigated enzyme inhibition, revealing potential as a biochemical probe for drug development. |
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, and what challenges arise during purification?
- Methodology : The synthesis typically involves multi-step reactions:
Intermediate formation : Coupling of furan-2-ylmethylamine with activated oxalic acid derivatives (e.g., ethyl oxalyl chloride) under anhydrous conditions.
Second-arm functionalization : Reaction of 2-methoxy-2-(o-tolyl)ethylamine with the intermediate oxalamide using carbodiimides (e.g., DCC) and catalysts like HOBt to enhance coupling efficiency .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
- Challenges : Low yields due to steric hindrance from the o-tolyl group and competing side reactions (e.g., hydrolysis of the methoxy group).
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : H and C NMR verify substituent connectivity (e.g., furan methylene protons at δ 4.2–4.5 ppm, o-tolyl aromatic protons at δ 6.8–7.2 ppm) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C from methoxy group) .
- Mass spectrometry : High-resolution MS confirms molecular weight (expected: ~370–380 g/mol for CHNO) .
Q. What solvents and reaction conditions optimize its stability during storage?
- Storage :
- Solvent : DMSO or dry DMF for long-term stability (prevents hydrolysis).
- Temperature : –20°C under inert atmosphere (argon) to avoid oxidation of the furan ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Strategies :
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventional) .
- Batch vs. flow chemistry : Flow reactors improve mixing and thermal control for the methoxy-ethyl arm .
Q. What computational tools predict the compound’s binding affinity for biological targets (e.g., kinases, GPCRs)?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- Key substituent roles :
- Furan ring : π-π stacking with hydrophobic residues.
- Methoxy group : Hydrogen bonding with catalytic lysine residues .
Q. How do structural modifications (e.g., replacing o-tolyl with p-fluorophenyl) affect bioactivity?
- Case study :
- p-Fluorophenyl analog : Increased IC against soluble epoxide hydrolase (sEH) due to enhanced electron-withdrawing effects .
- Data interpretation : Compare IC values (wild-type vs. modified) using ANOVA and Tukey’s post-hoc test .
Data Contradictions and Resolution
Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to resolve discrepancies?
- Approach :
Experimental validation : Measure solubility in DMSO, ethanol, and hexane via UV-Vis spectroscopy (λ ~280 nm).
Molecular dynamics : Simulate solvation free energy using COSMO-RS .
- Findings : High solubility in DMSO (logP ~2.5) but poor in hexane (logP <1), aligning with amphiphilic oxalamide behavior .
Biological Activity Profiling
Q. What in vitro assays are suitable for preliminary toxicity screening?
- Assays :
- Cytotoxicity : MTT assay on HEK293 cells (IC >50 µM suggests low toxicity).
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC <10 µM indicates high risk) .
Q. How does the compound interact with cytochrome P450 enzymes (e.g., CYP3A4)?
- Methodology :
- Fluorometric assays : Monitor NADPH depletion rates.
- LC-MS/MS : Identify metabolites (e.g., hydroxylated furan derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
